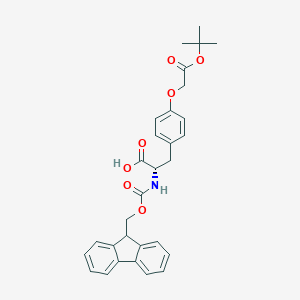

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Übersicht

Beschreibung

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a derivative of the amino acid phenylalanine. It is commonly used in the field of peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonylmethoxy group attached to the phenylalanine side chain, which provides additional protection during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine typically involves multiple steps:

Protection of the Amino Group: The amino group of L-phenylalanine is first protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Introduction of the tert-Butoxycarbonylmethoxy Group: The protected amino acid is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate to introduce the tert-butoxycarbonylmethoxy group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the protection and introduction reactions.

Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.

High-Throughput Purification: Using high-throughput purification methods such as industrial-scale chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxycarbonylmethoxy group can be removed using acidic conditions.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution Reactions: The phenylalanine side chain can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butoxycarbonylmethoxy removal.

Coupling: HBTU or DIC as coupling reagents; bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Substitution: Halogenating agents like N-bromosuccinimide (NBS); nitrating agents like nitric acid.

Major Products

Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.

Peptide Products: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.

Substituted Derivatives: Substitution reactions yield halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is widely used in scientific research, particularly in the following areas:

Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins using the Fmoc strategy.

Medicinal Chemistry: Used in the design and synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Industrial Applications: Utilized in the production of peptide-based materials and bioconjugates for various industrial applications.

Wirkmechanismus

The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group provides additional protection to the side chain, ensuring the integrity of the phenylalanine residue during the synthesis process. Upon deprotection, the free amino acid can participate in further reactions to form peptides or proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-phenylalanine: Lacks the tert-butoxycarbonylmethoxy group, making it less protected during synthesis.

Boc-L-phenylalanine: Uses a different protecting group (tert-butoxycarbonyl) for the amino group, which is removed under acidic conditions.

Cbz-L-phenylalanine: Uses the carbobenzoxy group for protection, which is removed by hydrogenation.

Uniqueness

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is unique due to the dual protection provided by the Fmoc and tert-butoxycarbonylmethoxy groups. This dual protection enhances its stability and versatility in peptide synthesis, allowing for more complex and longer peptide chains to be synthesized with high fidelity.

Biologische Aktivität

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (Fmoc-Phe(4-Boc-OMe)-OH), with the CAS number 181951-92-8, is an amino acid derivative widely utilized in peptide synthesis and research. This compound exhibits notable biological activities, particularly in the realms of drug development and biochemical research. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C30H31NO7

- Molecular Weight : 517.58 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) moiety, and a methoxy group on the phenylalanine side chain, contributing to its stability and reactivity in synthetic applications.

This compound serves as a building block in peptide synthesis, often used to introduce specific functionalities into peptides. Its methoxy and Boc groups enhance solubility and stability, making it suitable for various biological assays and applications.

- Peptide Synthesis : The compound is primarily used as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids.

- Biological Assays : Research indicates that derivatives of phenylalanine can influence neurotransmitter levels and have potential roles in neuropharmacology .

Applications

- Drug Development : Fmoc-Phe(4-Boc-OMe)-OH is explored for its potential in developing peptide-based therapeutics targeting various diseases.

- Ergogenic Effects : Amino acid derivatives like Fmoc-Phe(4-Boc-OMe)-OH are studied for their impact on physical performance by influencing anabolic hormone secretion and muscle recovery .

Case Studies

- Neuropharmacological Studies : A study investigated the effects of Fmoc derivatives on neurotransmitter modulation in animal models, revealing that certain modifications could enhance dopamine release, suggesting potential applications in treating neurodegenerative disorders .

- Peptide Therapeutics : Research highlighted the successful incorporation of Fmoc-Phe(4-Boc-OMe)-OH into peptide sequences aimed at targeting cancer cells. The modified peptides exhibited improved binding affinity to tumor markers compared to unmodified counterparts .

- Performance Enhancement : A clinical trial assessed the ergogenic effects of amino acid supplementation, including derivatives like Fmoc-Phe(4-Boc-OMe)-OH, demonstrating improvements in exercise performance and recovery times among athletes .

Comparative Analysis

The following table summarizes key characteristics and findings related to Fmoc-Phe(4-Boc-OMe)-OH compared to other similar compounds:

| Compound | Molecular Weight | Biological Activity | Application Area |

|---|---|---|---|

| This compound | 517.58 g/mol | Neurotransmitter modulation | Drug development |

| Fmoc-Tyrosine | 417.45 g/mol | Antioxidant properties | Nutraceuticals |

| Boc-Lysine | 246.34 g/mol | Protein synthesis enhancement | Biochemistry |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZSQWKDOAHSLN-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373291 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181951-92-8 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.